molecular formula C17H21N5O3S3 B4811005 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide

Cat. No.: B4811005
M. Wt: 439.6 g/mol
InChI Key: LHHKCPVKWJSONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide is a complex organic compound with a unique structure that combines benzothiazole, triazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole and triazole intermediates. The benzothiazole moiety can be synthesized from 2-aminothiophenol and carbon disulfide, followed by cyclization with an appropriate aldehyde. The triazole ring is usually formed through a cyclization reaction involving hydrazine and an appropriate nitrile or ester. The final step involves the coupling of the benzothiazole and triazole intermediates with the acetamide derivative under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiazole and triazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate, K₂CO₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: It is being investigated for its potential as an anticancer agent, as it can inhibit the growth of certain cancer cells.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer cells, it may interfere with DNA replication or repair mechanisms, preventing cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar applications in medicinal chemistry and materials science.

    Triazole derivatives: Compounds containing the triazole ring are known for their antifungal and anticancer properties.

    Acetamide derivatives: These compounds are used in various industrial applications, including as solvents and intermediates in organic synthesis.

Uniqueness

What sets 2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-hydroxyethoxy)ethyl]acetamide apart is its unique combination of benzothiazole, triazole, and acetamide moieties, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S3/c1-22-14(10-27-17-19-12-4-2-3-5-13(12)28-17)20-21-16(22)26-11-15(24)18-6-8-25-9-7-23/h2-5,23H,6-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKCPVKWJSONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCOCCO)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide
Reactant of Route 4
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[5-(benzothiazol-2-ylthiomethyl)-4-methyl(1,2,4-triazol-3-ylthio)]-N-[2-(2-h ydroxyethoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.